2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid
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Overview
Description
2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid is an organic compound belonging to the pyrazolo[1,5-A]pyrimidine family This compound is characterized by its fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings
Preparation Methods
The synthesis of 2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of solvents such as methanol, ethanol, or dichloromethane, and may require catalysts or reagents like acetyl chloride or benzyl chloride . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reactant in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism by which 2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and enzyme inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity and potential therapeutic applications.
Thiazolopyrimidine derivatives: These compounds also exhibit anticancer activity and are used in drug development.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
CAS No. |
739365-05-0 |
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Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-15-5-7-2-8-10-3-6(9(13)14)4-12(8)11-7/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
CTEFMPLNGNDKLS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C=C(C=NC2=C1)C(=O)O |
Origin of Product |
United States |
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